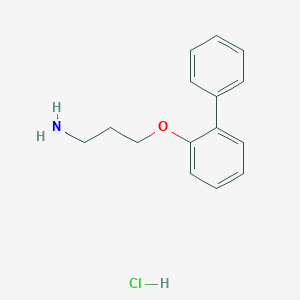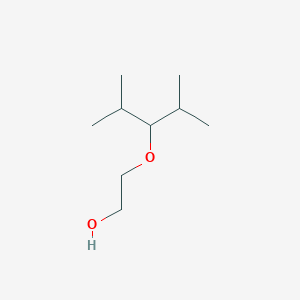
Poly(oxy-1,2-ethanediyl), alpha-(3-methyl-1-(2-methylpropyl)butyl)-omega-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(oxy-1,2-ethanediyl), alpha-(3-methyl-1-(2-methylpropyl)butyl)-omega-hydroxy-, commonly known as Pluronic F-127, is a triblock copolymer that has been widely used in scientific research due to its unique properties. This polymer is composed of poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO) blocks, which give it a hydrophilic and hydrophobic nature, respectively. Pluronic F-127 has been utilized in various research fields such as drug delivery, tissue engineering, and cell culture.
Mechanism of Action
The mechanism of action of Pluronic F-127 is not fully understood. However, it is believed that the hydrophilic Poly(oxy-1,2-ethanediyl), alpha-(3-methyl-1-(2-methylpropyl)butyl)-omega-hydroxy- blocks can interact with water molecules, while the hydrophobic PPO blocks can interact with hydrophobic molecules. This property allows Pluronic F-127 to form micelles in aqueous solutions and provide mechanical support for cells in tissue engineering.
Biochemical and Physiological Effects
Pluronic F-127 is considered to be biocompatible and non-toxic. It has been shown to have minimal effects on cell viability and proliferation. However, it is important to note that the effects of Pluronic F-127 can vary depending on the concentration and application.
Advantages and Limitations for Lab Experiments
Pluronic F-127 has several advantages for lab experiments. It is a well-established product that is commercially available. It is also biocompatible and non-toxic, making it suitable for use in cell culture and tissue engineering. Pluronic F-127 can form micelles in aqueous solutions, which can encapsulate hydrophobic drugs and improve their solubility and bioavailability.
However, Pluronic F-127 has some limitations. Its properties can vary depending on the concentration and application. It can also interfere with some assays and imaging techniques, making it unsuitable for certain experiments.
Future Directions
There are several future directions for the use of Pluronic F-127 in scientific research. One area of interest is the development of Pluronic F-127-based drug delivery systems for the treatment of various diseases. Another area of interest is the use of Pluronic F-127 in the development of tissue-engineered organs for transplantation. Additionally, the use of Pluronic F-127 in the development of biosensors and imaging agents is an area of active research.
Synthesis Methods
The synthesis of Pluronic F-127 involves the reaction of propylene oxide with ethylene oxide in the presence of a catalyst. The resulting copolymer has a molecular weight range of 12,600-17,600 g/mol and a Poly(oxy-1,2-ethanediyl), alpha-(3-methyl-1-(2-methylpropyl)butyl)-omega-hydroxy-/PPO ratio of 1:2.5. The synthesis of Pluronic F-127 is a well-established process, and the product is commercially available.
Scientific Research Applications
Pluronic F-127 has been extensively used in scientific research due to its unique properties. One of its main applications is in drug delivery systems. Pluronic F-127 can form micelles in aqueous solutions, which can encapsulate hydrophobic drugs. The micelles can protect the drug from degradation and improve its solubility and bioavailability. Pluronic F-127 has also been used as a thermosensitive hydrogel for the controlled release of drugs.
Pluronic F-127 has also been used in tissue engineering. It can be used as a scaffold material for the regeneration of tissues such as bone, cartilage, and nerve. Pluronic F-127 can provide mechanical support for the cells and promote their growth and differentiation.
properties
CAS RN |
132299-20-8 |
|---|---|
Product Name |
Poly(oxy-1,2-ethanediyl), alpha-(3-methyl-1-(2-methylpropyl)butyl)-omega-hydroxy- |
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
2-(2,4-dimethylpentan-3-yloxy)ethanol |
InChI |
InChI=1S/C9H20O2/c1-7(2)9(8(3)4)11-6-5-10/h7-10H,5-6H2,1-4H3 |
InChI Key |
QXGSHGKOPJABTM-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(C)C)OCCO |
Canonical SMILES |
CC(C)C(C(C)C)OCCO |
synonyms |
2-(2,4-dimethylpentan-3-yloxy)ethanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate](/img/structure/B162418.png)
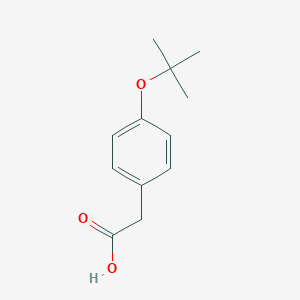
![(1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B162421.png)
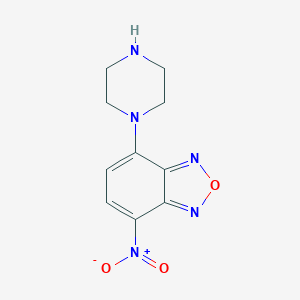
![3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B162428.png)
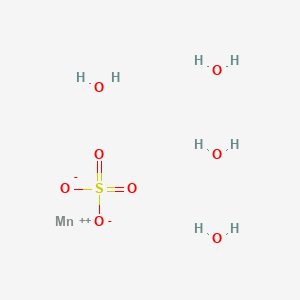
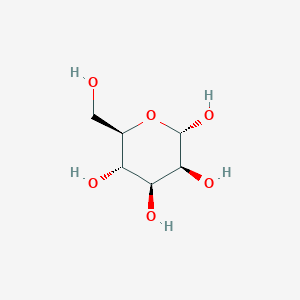
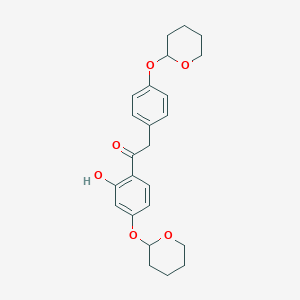
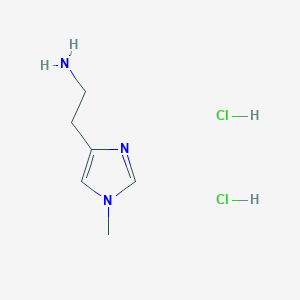
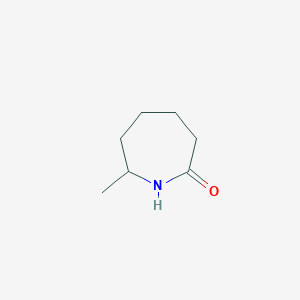

![1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride](/img/structure/B162445.png)
